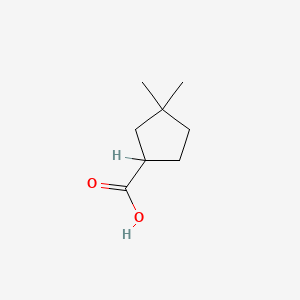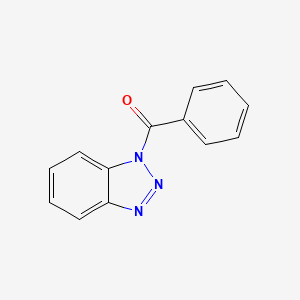![molecular formula C10H11ClN4O B1594952 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 91446-15-0](/img/structure/B1594952.png)
4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
The compound “4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound . Attached to this core is a tetrahydro-2H-pyran-2-yl group, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetrahydropyran derivatives are commonly used in organic synthesis . They are often used as protecting groups for alcohols, reacting with alcohols to give 2-tetrahydropyranyl ethers .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring is a six-membered ring with five carbon atoms and one oxygen atom . The pyrazolo[3,4-d]pyrimidine core is a fused ring system containing nitrogen atoms .
Chemical Reactions Analysis
Tetrahydropyran derivatives are known to be resilient to a variety of reactions . They can be used as protecting groups for alcohols, and can be removed by acid-catalyzed hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Tetrahydropyran is a colourless volatile liquid .
Scientific Research Applications
Synthesis and Characterization
- A novel compound, closely related to 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine, was synthesized and characterized, indicating its potential as an intermediate for various pharmacologically interesting substances (Ogurtsov & Rakitin, 2021).
Catalytic Applications
- Research on a derivative of this compound explored its use in a catalytic aroylation process with aromatic aldehydes, showcasing its role in facilitating nucleophilic reactions (Miyashita et al., 1990).
Pharmacological Potential
- A study identified pyrazolo[3,4-d]pyrimidine nucleosides with significant antitumor activity, underscoring the potential medical applications of compounds in this class (Bhat et al., 1981).
Drug Design and Development
- The compound PF-04447943, which includes a tetrahydro-2H-pyran-2-yl group in its structure, was developed as a PDE9A inhibitor, showing promise for treating cognitive disorders (Verhoest et al., 2012).
Novel Syntheses and Derivatives
- Research has focused on synthesizing and characterizing new derivatives of pyrazolo[3,4-d]pyrimidines, revealing their diverse applications in medicinal chemistry and other fields (Schmidt et al., 1959).
Electrophilic and Anhydrous Studies
- The electrochemical properties of compounds similar to 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine have been investigated, contributing to the understanding of their reactivity and stability (Dryhurst, 1976).
Future Directions
properties
IUPAC Name |
4-chloro-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-9-7-5-14-15(10(7)13-6-12-9)8-3-1-2-4-16-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPZYGIDOLOTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286289 | |
| Record name | 4-Chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
91446-15-0 | |
| Record name | 91446-15-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

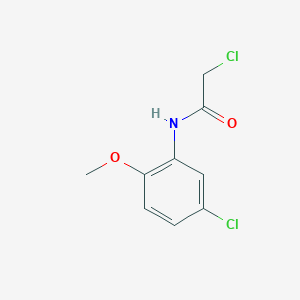
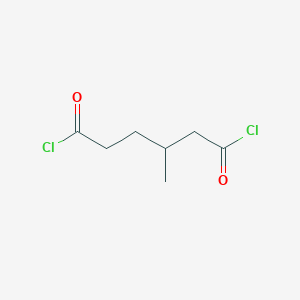
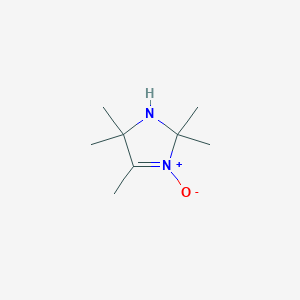

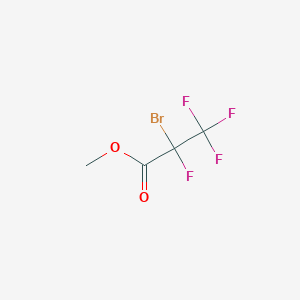
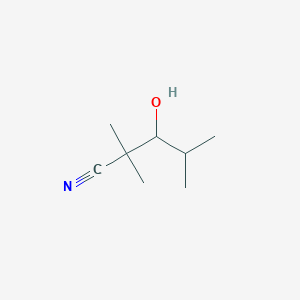
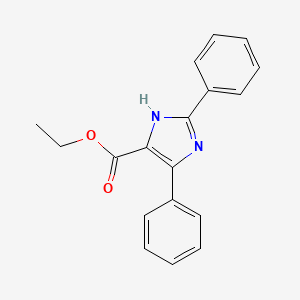
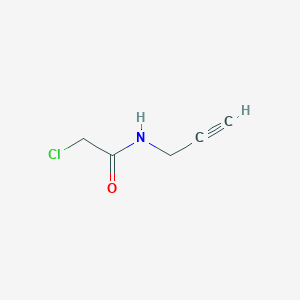
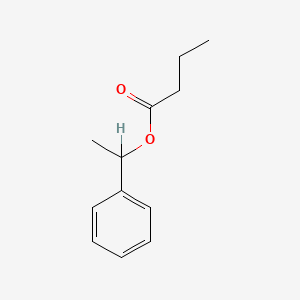
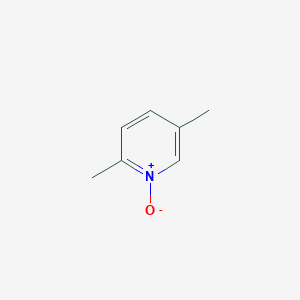
![3-[(4-Chlorophenyl)sulfonyl]propanoic acid](/img/structure/B1594888.png)
